molecular formula C8H11N3 B062790 (E)-4-(Pyrimidin-5-yl)but-3-en-1-amine CAS No. 180740-71-0

(E)-4-(Pyrimidin-5-yl)but-3-en-1-amine

Cat. No.: B062790
CAS No.: 180740-71-0
M. Wt: 149.19 g/mol
InChI Key: HXZOBONAESLRFT-HNQUOIGGSA-N
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Description

(E)-4-(5-Pyrimidinyl)-3-butene-1-amine is an organic compound that features a pyrimidine ring attached to a butene chain with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine typically involves the reaction of a pyrimidine derivative with a suitable butene precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where a halogenated pyrimidine reacts with a butene derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine may involve large-scale Heck reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(5-Pyrimidinyl)-3-butene-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-4-(5-Pyrimidinyl)-3-butene-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Pyrimidinyl)-3-butene-1-amine: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    4-(5-Pyrimidinyl)-3-butene-1-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties and applications.

    4-(5-Pyrimidinyl)-3-butene-1-thiol: Contains a thiol group, which can form different types of bonds and interactions compared to the amine group.

Uniqueness

(E)-4-(5-Pyrimidinyl)-3-butene-1-amine is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may enhance its effectiveness in certain applications, such as drug development and materials science .

Properties

CAS No.

180740-71-0

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

(E)-4-pyrimidin-5-ylbut-3-en-1-amine

InChI

InChI=1S/C8H11N3/c9-4-2-1-3-8-5-10-7-11-6-8/h1,3,5-7H,2,4,9H2/b3-1+

InChI Key

HXZOBONAESLRFT-HNQUOIGGSA-N

SMILES

C1=C(C=NC=N1)C=CCCN

Isomeric SMILES

C1=C(C=NC=N1)/C=C/CCN

Canonical SMILES

C1=C(C=NC=N1)C=CCCN

Synonyms

3-Buten-1-amine, 4-(5-pyrimidinyl)-, (E)- (9CI)

Origin of Product

United States

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